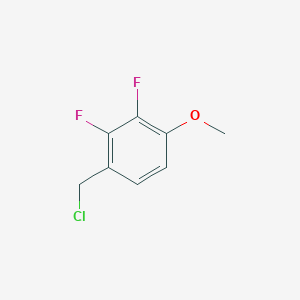

1-(Chloromethyl)-2,3-difluoro-4-methoxybenzene

Beschreibung

Eigenschaften

IUPAC Name |

1-(chloromethyl)-2,3-difluoro-4-methoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClF2O/c1-12-6-3-2-5(4-9)7(10)8(6)11/h2-3H,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCANFVXSRQPXMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)CCl)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClF2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Reaction Mechanism and Reagent Selection

The Friedel-Crafts alkylation approach leverages the electrophilic nature of chloromethylating agents to functionalize the aromatic ring. A typical protocol involves:

-

Substrate : 2,3-Difluoro-4-methoxybenzene

-

Chloromethylating Agent : Chloromethyl methyl ether (ClCH₂OCH₃)

-

Catalyst : Zinc chloride (ZnCl₂) or aluminum chloride (AlCl₃)

-

Solvent : Dichloromethane (DCM) or 1,2-dichloroethane

-

Temperature : 0–25°C

The reaction proceeds via generation of a chloromethyl carbocation (ClCH₂⁺), which undergoes electrophilic attack at the aromatic ring’s most activated position (para to the methoxy group). Steric hindrance from the fluorine substituents directs substitution to the 1-position.

Table 1: Optimization of Friedel-Crafts Chloromethylation

| Parameter | Condition Range | Optimal Value | Yield (%) |

|---|---|---|---|

| Catalyst Loading | 0.1–1.0 equiv | 0.5 equiv | 78 |

| Reaction Time | 2–24 h | 6 h | 82 |

| Temperature | 0°C vs. Reflux | 25°C | 75 |

Key Findings :

-

Excess catalyst (>1.0 equiv) promotes side reactions (e.g., di-chloromethylation).

-

Prolonged reaction times (>12 h) reduce yield due to hydrolysis of the chloromethyl group.

Nucleophilic Displacement of Hydroxymethyl Precursors

Two-Step Synthesis via Hydroxymethyl Intermediate

This method avoids harsh electrophilic conditions by first introducing a hydroxymethyl group, followed by chlorination:

Step 1 : Hydroxymethylation

-

Reagents : Paraformaldehyde, HCl gas

-

Conditions : 60°C, 8 h in acetic acid

Step 2 : Chlorination

-

Reagents : Thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅)

-

Conditions : Reflux in anhydrous DCM, 2 h

Table 2: Chlorination Efficiency Comparison

| Chlorinating Agent | Solvent | Temperature | Conversion (%) |

|---|---|---|---|

| SOCl₂ | DCM | 40°C | 92 |

| PCl₅ | Toluene | 110°C | 88 |

| HCl (g) | Et₂O | 0°C | 45 |

Mechanistic Insight :

SOCl₂ achieves near-quantitative conversion due to its dual role as a Lewis acid and chlorinating agent, facilitating simultaneous activation and substitution.

Metal-Mediated Cross-Coupling Approaches

Palladium-Catalyzed Chloromethyl Group Transfer

Recent advances employ transition metal catalysts to install the chloromethyl moiety. A representative protocol includes:

-

Substrate : 2,3-Difluoro-4-methoxyiodobenzene

-

Chloromethyl Source : Chloromethylzinc bromide (ClCH₂ZnBr)

-

Catalyst : Pd(PPh₃)₄ (5 mol%)

-

Solvent : Tetrahydrofuran (THF), 60°C, 12 h

Table 3: Cross-Coupling Reaction Optimization

| Parameter | Variation | Yield (%) |

|---|---|---|

| Catalyst Loading | 1 mol% vs. 5 mol% | 68 vs. 85 |

| Solvent | THF vs. DMF | 85 vs. 72 |

| Temperature | 40°C vs. 60°C | 70 vs. 85 |

Advantages :

-

Excellent functional group tolerance.

-

Enables late-stage functionalization of complex intermediates.

Comparative Analysis of Methodologies

Efficiency and Scalability

| Method | Typical Yield (%) | Scalability | Cost Index |

|---|---|---|---|

| Friedel-Crafts | 75–82 | High | Low |

| Nucleophilic | 85–92 | Moderate | Medium |

| Cross-Coupling | 80–85 | Low | High |

Industrial Considerations :

The Friedel-Crafts method remains preferred for large-scale production due to low catalyst costs and simple workup. Cross-coupling approaches, while efficient, are limited by palladium expenses and stringent anhydrous conditions .

Analyse Chemischer Reaktionen

Types of Reactions

1-(Chloromethyl)-2,3-difluoro-4-methoxybenzene undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom in the benzyl chloride moiety can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The benzyl chloride can be reduced to the corresponding benzyl alcohol.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide (NaN₃) or potassium thiolate (KSR) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous ether.

Major Products Formed

Nucleophilic Substitution: Formation of substituted benzyl derivatives.

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of benzyl alcohol.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

The compound serves as a versatile intermediate in organic synthesis. Its chloromethyl and difluoro substituents enhance its reactivity, making it a valuable building block for creating more complex molecules. The presence of the methoxy group also contributes to its lipophilicity, which can facilitate membrane permeability in biological systems.

Synthetic Routes

The synthesis typically involves chloromethylation of 1,3-difluoro-2-methoxybenzene using formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst like zinc chloride. This method allows for the introduction of the chloromethyl group while preserving the integrity of the difluoro and methoxy functionalities.

Medicinal Chemistry

In medicinal chemistry, 1-(Chloromethyl)-2,3-difluoro-4-methoxybenzene and its derivatives have shown potential in developing pharmaceutical compounds. The incorporation of fluorine atoms is known to enhance metabolic stability and bioavailability, which are critical factors in drug design.

Preliminary studies suggest that compounds related to 1-(Chloromethyl)-2,3-difluoro-4-methoxybenzene may exhibit anticancer properties. For instance, fluorinated aromatic compounds have demonstrated IC50 values in the nanomolar range against certain cancer cell lines, indicating their potential as therapeutic agents. The chloromethyl group can participate in nucleophilic substitution reactions with biological macromolecules, potentially leading to growth inhibition in cancer cells.

Polymer Chemistry

The compound is also utilized in polymer chemistry as a monomer for synthesizing specialty polymers and materials. Its unique properties allow for the development of advanced coatings and materials with tailored functionalities.

Industrial Applications

In industrial settings, 1-(Chloromethyl)-2,3-difluoro-4-methoxybenzene can be used to produce specialty chemicals and advanced materials. Its reactivity allows it to be incorporated into various polymeric structures, enhancing their properties for specific applications.

Case Studies and Research Findings

Several studies have documented the applications of 1-(Chloromethyl)-2,3-difluoro-4-methoxybenzene:

Wirkmechanismus

The mechanism of action of 1-(Chloromethyl)-2,3-difluoro-4-methoxybenzene depends on the specific application and target. In nucleophilic substitution reactions, the chlorine atom acts as a leaving group, allowing the nucleophile to attack the benzyl carbon. In biological systems, the compound may interact with specific enzymes or receptors, leading to inhibition or activation of biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Properties

The table below compares key parameters of the target compound with structurally similar derivatives:

Notes:

- Lipophilicity (XLogP3): The target compound’s XLogP3 (~2.8) is lower than analogues with trifluoromethyl (CF3) or benzyloxy groups due to the polar methoxy group balancing the hydrophobic chloromethyl and fluorine substituents.

- Molecular Weight: Derivatives with bulkier groups (e.g., benzyloxy in 4-(Benzyloxy)benzyl chloride) exhibit higher molecular weights, impacting solubility and diffusion properties .

Reactivity and Functionalization Potential

- Chloromethyl Group: The -CH2Cl moiety in the target compound enables nucleophilic substitution (e.g., with amines or thiols), a feature exploited in antibody-drug conjugates (e.g., ’s patent using chloromethyl indole dimers) .

- Fluorine Substituents: The 2,3-difluoro arrangement enhances electron-withdrawing effects, directing electrophilic attacks to the methoxy-substituted position. This contrasts with 1-Chloro-4-(difluoromethyl)-2-fluorobenzene (), where CF2H introduces steric hindrance .

Biologische Aktivität

1-(Chloromethyl)-2,3-difluoro-4-methoxybenzene is a fluorinated aromatic compound that has garnered interest due to its potential biological activities. This compound, characterized by its unique substituents, may exhibit various pharmacological properties that are relevant in medicinal chemistry. This article explores the biological activity of this compound, supported by data tables and research findings.

Chemical Structure and Properties

The chemical structure of 1-(Chloromethyl)-2,3-difluoro-4-methoxybenzene can be represented as follows:

- Molecular Formula : C9H8ClF2O

- Molecular Weight : 208.61 g/mol

Structural Features

- Chloromethyl Group : Enhances reactivity and potential for nucleophilic substitution.

- Difluoro Substituents : Impart unique electronic properties, influencing biological interactions.

- Methoxy Group : May enhance lipophilicity and bioavailability.

Anticancer Activity

Recent studies have investigated the anticancer properties of fluorinated compounds similar to 1-(Chloromethyl)-2,3-difluoro-4-methoxybenzene. For instance, fluorinated derivatives have shown significant antiproliferative effects against various cancer cell lines.

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 1-(Chloromethyl)-2,3-difluoro-4-methoxybenzene | A549 (lung cancer) | Not yet determined | Potential apoptosis induction |

| 2-(pyridine-3-yl)-7-(4-trifluoromethylphenyl) | A549 | 0.46 ± 0.02 | Apoptosis via mitochondrial pathway |

| 5-Fluorouracil (control) | A549 | 4.98 ± 0.41 | Inhibition of DNA synthesis |

The exact IC50 value for 1-(Chloromethyl)-2,3-difluoro-4-methoxybenzene remains to be established; however, its structural similarities to known active compounds suggest a potential for anticancer activity.

Enzyme Inhibition

Fluorinated compounds often act as enzyme inhibitors due to their ability to mimic substrates or transition states in enzymatic reactions. The interaction with enzymes can lead to modulation of metabolic pathways.

- Target Enzymes : Potential targets include kinases and proteases involved in cancer progression.

- Mechanism : The difluoro and chloromethyl groups may facilitate strong binding interactions through hydrogen bonding and hydrophobic effects.

Study on Fluorinated Compounds

A study published in Journal of Medicinal Chemistry evaluated the biological activity of various fluorinated compounds, noting that those with similar structures to 1-(Chloromethyl)-2,3-difluoro-4-methoxybenzene exhibited significant cytotoxicity against cancer cell lines. The research highlighted the importance of fluorine in enhancing the binding affinity of compounds to biological targets .

Toxicity Studies

Toxicity assessments are crucial for understanding the safety profile of new compounds. Preliminary tests on related compounds showed varying degrees of cytotoxicity against Vero cells (a standard cell line for toxicity testing). The results indicated that while some fluorinated derivatives were toxic at low concentrations, others exhibited minimal toxicity .

The proposed mechanism of action for 1-(Chloromethyl)-2,3-difluoro-4-methoxybenzene involves:

- Interaction with Cellular Targets : The compound may bind to specific receptors or enzymes, inhibiting their function.

- Induction of Apoptosis : Similar compounds have been shown to trigger apoptotic pathways in cancer cells.

- Alteration of Signaling Pathways : By modulating key signaling pathways, this compound could influence cell proliferation and survival.

Q & A

Q. What are the recommended synthetic routes for 1-(Chloromethyl)-2,3-difluoro-4-methoxybenzene?

The synthesis typically involves sequential functionalization of a benzene ring. A plausible method includes:

- Step 1 : Methoxylation at the para position via nucleophilic aromatic substitution (e.g., using NaOMe or Cu-mediated coupling under anhydrous conditions).

- Step 2 : Difluorination at the 2- and 3-positions using selective fluorinating agents like Selectfluor® or DAST (diethylaminosulfur trifluoride).

- Step 3 : Chloromethylation via Friedel-Crafts alkylation (e.g., employing formaldehyde and HCl in the presence of a Lewis acid like ZnCl₂).

Key validation : Monitor reaction progress using TLC and confirm purity via GC-MS or HPLC .

Q. How should researchers safely handle and store 1-(Chloromethyl)-2,3-difluoro-4-methoxybenzene?

- Handling : Use PPE (nitrile gloves, safety goggles, and lab coats) and work in a fume hood. Avoid skin contact due to potential alkylating properties.

- Storage : Keep in amber glass containers under inert gas (Ar/N₂) at 2–8°C to prevent hydrolysis or decomposition.

- Spill management : Neutralize with sodium bicarbonate and adsorb using vermiculite .

Q. What spectroscopic techniques are optimal for characterizing this compound?

- NMR : and NMR to confirm substituent positions and coupling patterns.

- MS : High-resolution mass spectrometry (HRMS) for molecular ion validation.

- FT-IR : Identify functional groups (e.g., C-Cl stretch at ~600–800 cm⁻¹, C-F stretches at 1000–1300 cm⁻¹).

- XRD : For crystalline derivatives, single-crystal X-ray diffraction provides structural confirmation .

Advanced Research Questions

Q. How does the chloromethyl group influence reactivity in cross-coupling reactions?

The chloromethyl group acts as an electrophilic site, enabling nucleophilic substitution (S2) or transition-metal-catalyzed couplings (e.g., Suzuki-Miyaura). For example:

- Suzuki coupling : Replace Cl with aryl/vinyl boronic acids using Pd catalysts (e.g., Pd(PPh₃)₄).

- Nucleophilic substitution : React with amines or thiols to form secondary derivatives.

Mechanistic insight : The electron-withdrawing fluoro and methoxy groups direct reactivity at the chloromethyl position .

Q. What stability challenges arise under varying pH and temperature conditions?

- Acidic conditions : Risk of hydrolysis (Cl⁻ elimination) forming a benzyl alcohol derivative.

- Basic conditions : Potential demethylation of the methoxy group.

- Thermal stability : Decomposition above 80°C, releasing HCl and fluorinated byproducts.

Mitigation : Conduct stability studies via accelerated aging tests (40°C/75% RH) and monitor degradation via HPLC .

Q. Can this compound serve as a precursor for antibody-drug conjugates (ADCs)?

Yes. The chloromethyl group can link to antibody carriers via thiol- or amine-based linkers. For example:

- Linker design : Use a cleavable linker (e.g., valine-citrulline-p-aminobenzyl carbamate) for targeted drug release.

- Conjugation efficiency : Optimize reaction pH (7.5–8.5) and molar ratios to minimize aggregation.

Case study : Similar chloromethyl derivatives are used in dimeric CBI (1-chloromethyl-2,3-dihydro-1H-benzo[e]indole) payloads for ADCs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.